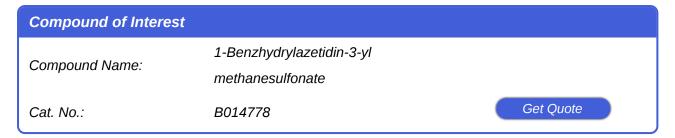


# Technical Guide: 1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-Benzhydrylazetidin-3-yl methanesulfonate**, a versatile chemical intermediate with potential applications in pharmaceutical development. This guide covers its physicochemical properties, detailed synthesis protocols, and a review of its known biological context.

# **Chemical and Physical Properties**

**1-Benzhydrylazetidin-3-yl methanesulfonate** is a sulfonate ester containing a central azetidine ring, a benzhydryl group, and a methanesulfonate leaving group. These structural features make it a useful building block in organic synthesis, particularly for introducing the 1-benzhydrylazetidin-3-yl moiety into larger molecules.[1] Its properties are summarized in the table below.



Property	Value	Reference
CAS Number	33301-41-6	[1]
Molecular Formula	C17H19NO3S	[1]
Molecular Weight	317.4 g/mol	[1][2]
IUPAC Name	(1-benzhydrylazetidin-3-yl) methanesulfonate	[2]
Synonyms	1-(Diphenylmethyl)azetidin-3-yl methanesulfonate, 1- Benzhydryl-3- (methanesulfonyloxy)azetidine	[1][2]
Appearance	White to almost white crystalline powder	[1]
Melting Point	109 - 113 °C	[1]
Purity	≥ 95% (HPLC)	[1]
Storage	Room Temperature	[1]

# **Synthesis**

The synthesis of **1-Benzhydrylazetidin-3-yl methanesulfonate** is typically achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, **1**-benzhydrylazetidin-3-ol, followed by its methanesulfonylation.

## **Experimental Protocols**

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A documented method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichloropropane. The following protocol is adapted from patent literature, which reports a yield of 75.10%.



Reagent	Molar Ratio	Notes
Benzhydrylamine	1	Starting material
Epichloropropane	1.3	Alkylating agent
Ethanol	-	Solvent

#### Procedure:

- Benzhydrylamine (1500 g, 8.19 mol) is added to a 5L four-hole boiling flask.
- With temperature control at 20-25 °C, 1.5L of ethanol is added.
- Epichloropropane (984.52 g, 10.64 mol) is then added, and the mixture is stirred.
- The reaction proceeds for 48 hours at 27 ± 2 °C.
- Following the reaction, the product is isolated and purified to yield 1-benzhydrylazetidin-3-ol hydrochloride as white crystals.

### Step 2: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

The second step involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a methanesulfonate ester. This is a standard procedure that activates the position for nucleophilic substitution. While a specific, detailed protocol with exact yields for this particular substrate is not readily available in peer-reviewed literature, the general method is well-established.

Reagent	Role
1-Benzhydrylazetidin-3-ol	Substrate
Methanesulfonyl chloride (MsCl)	Mesylating agent
Triethylamine (Et₃N) or other non-nucleophilic base	Acid scavenger
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)	Reaction medium

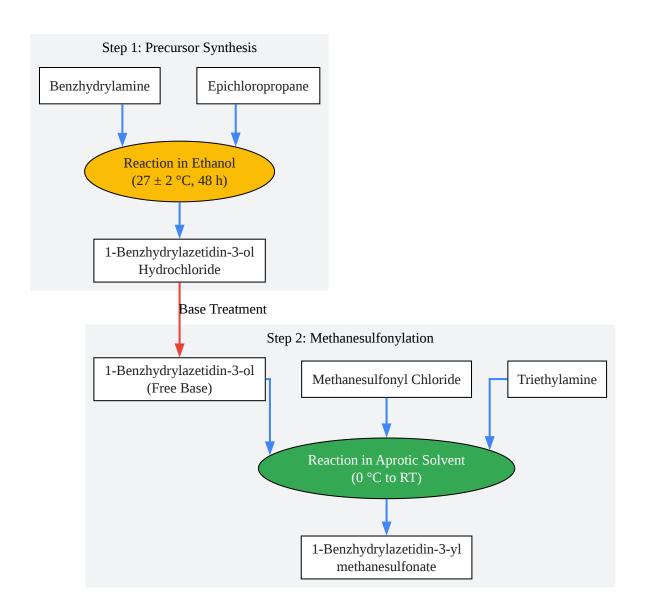


### General Procedure:

- 1-Benzhydrylazetidin-3-ol is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) and cooled to 0 °C under a nitrogen atmosphere.
- A non-nucleophilic base, such as triethylamine, is added to the solution.
- Methanesulfonyl chloride (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution, maintaining the low temperature.
- The reaction mixture is allowed to warm to room temperature and stirred until completion,
  which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water or an aqueous solution.
- The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

# **Synthesis Workflow**





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Caption: Synthetic pathway for **1-Benzhydrylazetidin-3-yl methanesulfonate**.



# **Biological and Pharmaceutical Context**

**1-Benzhydrylazetidin-3-yl methanesulfonate** is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical development.[1][3] The presence of the benzhydryl group can increase the lipophilicity of a compound, which can be advantageous for pharmacokinetic properties, while the azetidine ring provides a rigid scaffold.

## **Areas of Research Interest**

- Neuroscience: This compound and its derivatives have been explored in the context of neuropharmacology, particularly in studies related to the modulation of neurotransmitter systems.[1]
- Anti-inflammatory Research: There is interest in the use of this scaffold in the development of novel anti-inflammatory agents.[1]
- Drug Discovery: As a versatile building block, it facilitates the creation of diverse molecular structures for screening in various drug discovery programs.[1]

## **Mechanism of Action**

Detailed studies on the specific mechanism of action of **1-Benzhydrylazetidin-3-yl methanesulfonate** itself are limited in publicly available literature. Its primary role is that of a reactive intermediate. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the **1-benzhydrylazetidin-3-yl** moiety is transferred to a target molecule.

There is some indication that related compounds may interact with cytochrome P450 enzymes, suggesting a potential role as a pharmacokinetic modifier, but specific quantitative data for the title compound are not available.[4]

## Conclusion

**1-Benzhydrylazetidin-3-yl methanesulfonate** is a valuable chemical intermediate with established synthetic routes. Its utility is primarily as a building block for the synthesis of more complex molecules in the realms of neuroscience and anti-inflammatory drug discovery. While the biological activity of the compound itself is not well-characterized, its role as a precursor to



potentially bioactive molecules makes it a compound of interest for medicinal chemists and drug development professionals. Further research into the biological effects of compounds derived from this intermediate is warranted.

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